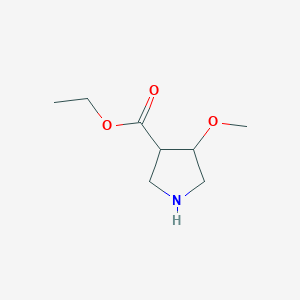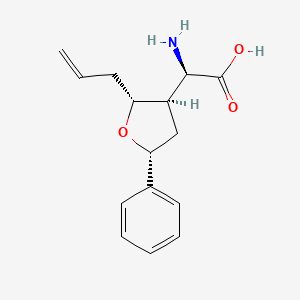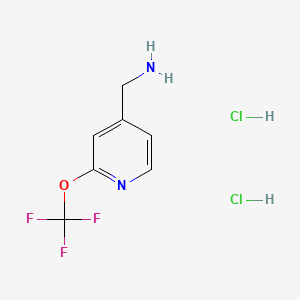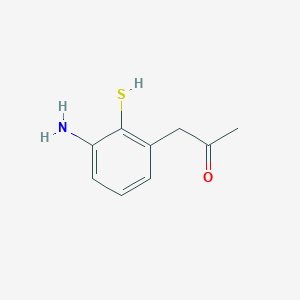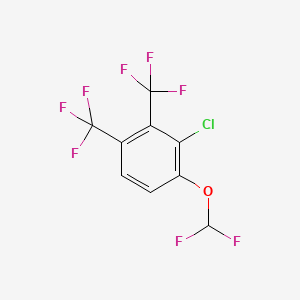
1,2-Bis(trifluoromethyl)-3-chloro-4-(difluoromethoxy)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Bis(trifluoromethyl)-3-chloro-4-(difluoromethoxy)benzene is a fluorinated aromatic compound known for its unique chemical properties. The presence of multiple fluorine atoms imparts significant stability and lipophilicity to the molecule, making it valuable in various scientific and industrial applications .
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the chlorination of a precursor compound followed by fluorination . The reaction conditions often require the use of specific solvents and catalysts to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and fluorination processes. The use of continuous flow reactors and advanced purification techniques ensures the efficient and cost-effective production of high-purity 1,2-Bis(trifluoromethyl)-3-chloro-4-(difluoromethoxy)benzene .
化学反応の分析
Types of Reactions
1,2-Bis(trifluoromethyl)-3-chloro-4-(difluoromethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The presence of multiple fluorine atoms can influence the oxidation and reduction behavior of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and thiols, as well as oxidizing and reducing agents like potassium permanganate and sodium borohydride . Reaction conditions often involve controlled temperatures and specific solvents to optimize the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
科学的研究の応用
1,2-Bis(trifluoromethyl)-3-chloro-4-(difluoromethoxy)benzene has several scientific research applications, including:
作用機序
The mechanism of action of 1,2-Bis(trifluoromethyl)-3-chloro-4-(difluoromethoxy)benzene involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to target proteins and enzymes, influencing their activity . The compound’s lipophilicity also allows it to interact with lipid membranes, affecting cellular processes .
類似化合物との比較
Similar Compounds
1,2-Bis(trifluoromethyl)benzene: Similar in structure but lacks the chlorine and difluoromethoxy groups.
1,4-Bis(trifluoromethyl)benzene: Another fluorinated benzene derivative with different substitution patterns.
1,2-Bis(difluoromethoxy)benzene: Contains difluoromethoxy groups but lacks the trifluoromethyl and chlorine groups.
Uniqueness
1,2-Bis(trifluoromethyl)-3-chloro-4-(difluoromethoxy)benzene is unique due to its combination of trifluoromethyl, chlorine, and difluoromethoxy groups. This combination imparts distinct chemical properties, such as enhanced stability, lipophilicity, and reactivity, making it valuable in various applications .
特性
分子式 |
C9H3ClF8O |
|---|---|
分子量 |
314.56 g/mol |
IUPAC名 |
2-chloro-1-(difluoromethoxy)-3,4-bis(trifluoromethyl)benzene |
InChI |
InChI=1S/C9H3ClF8O/c10-6-4(19-7(11)12)2-1-3(8(13,14)15)5(6)9(16,17)18/h1-2,7H |
InChIキー |
XTGCAUOEOULSDV-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1C(F)(F)F)C(F)(F)F)Cl)OC(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![9-Alloc-2,9-diazaspiro[5.5]undecane](/img/structure/B14047870.png)
![5-Pyrimidinecarboxamide, N-[5-[[[2-fluoro-3-(trifluoromethyl)phenyl]amino]carbonyl]-2-methylphenyl]-4-methoxy-2-[[4-(4-methyl-1-piperazinyl)phenyl]amino]-](/img/structure/B14047871.png)
![8-Methoxy-5,6-dihydro-4H-benzo[3,4]cyclohepta[1,2-d]isoxazole-3-carboxylic acid](/img/structure/B14047874.png)
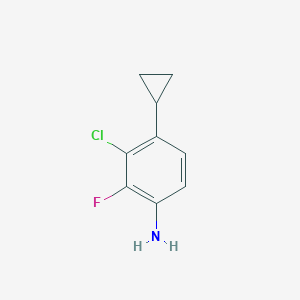
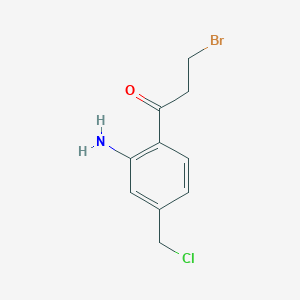
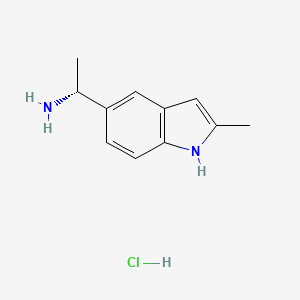
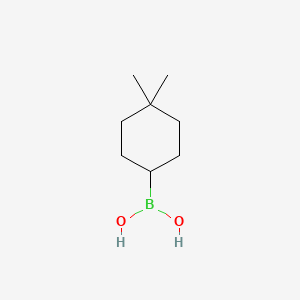

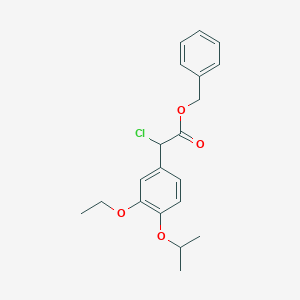
![4-(4-{[(5Z)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenoxy)-3-(trifluoromethyl)benzonitrile](/img/structure/B14047917.png)
